molecular formula C9H16Cl2N4 B8235046 N-[(3R)-piperidin-3-yl]pyrimidin-2-amine;dihydrochloride

N-[(3R)-piperidin-3-yl]pyrimidin-2-amine;dihydrochloride

Cat. No.: B8235046
M. Wt: 251.15 g/mol
InChI Key: WTQCOVVVAVUKLF-YCBDHFTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3R)-piperidin-3-yl]pyrimidin-2-amine;dihydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R)-piperidin-3-yl]pyrimidin-2-amine;dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the piperidine and pyrimidine precursors.

    Reaction Conditions: The reaction is carried out in a 20L reaction flask with sodium hydroxide, ethanol, and water.

    Purification: After the reaction, vacuum distillation is performed at 80-90°C until no liquid flows out.

    Final Product: The filtrate is evaporated, and acetone is added. The mixture is refluxed for 30 minutes, cooled to 20°C, and filtered.

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory synthesis process. The reaction conditions are optimized for large-scale production, ensuring high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[(3R)-piperidin-3-yl]pyrimidin-2-amine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives.

Properties

IUPAC Name

N-[(3R)-piperidin-3-yl]pyrimidin-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.2ClH/c1-3-8(7-10-4-1)13-9-11-5-2-6-12-9;;/h2,5-6,8,10H,1,3-4,7H2,(H,11,12,13);2*1H/t8-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQCOVVVAVUKLF-YCBDHFTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC2=NC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)NC2=NC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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